molecular formula C21H21ClN2O3 B2927814 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 896071-08-2

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2927814
CAS No.: 896071-08-2
M. Wt: 384.86
InChI Key: XOAWGABLPXPHPD-UHFFFAOYSA-N
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Description

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves the reaction of 6-chloro-4-formyl-2H-chromen-2-one with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylpiperazine derivatives: These compounds share the piperazine moiety and have similar biological activities.

    Chromen-2-one derivatives: Compounds like coumarins and their derivatives have similar structural features and biological properties.

Uniqueness

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core with the 4-methoxyphenylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAWGABLPXPHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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